

Application Notes and Protocols for Etravirine Analysis in Plasma

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Etravirine in plasma for quantitative analysis. The methodologies outlined are suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Etravirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Accurate and precise quantification of Etravirine in plasma is crucial for optimizing patient dosage regimens and for research and development of new antiretroviral therapies. This document details established methods for sample preparation, focusing on protein precipitation and liquid-liquid extraction, followed by analysis using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize quantitative data from various validated methods for Etravirine analysis in plasma.

Table 1: Summary of Sample Preparation and LC-MS/MS Analysis Parameters for Etravirine in Plasma



| Parameter | Method 1: Liquid-Liquid Extraction | Method 2: Protein Precipitation |
|--------------------------------------|---|---|
| Sample Volume | 100 μL | 100 μL |
| Internal Standard | Itraconazole | Etravirine-15N2, 13C1 |
| Extraction/Precipitation Solvent | Ethyl acetate | Acetonitrile |
| Analytical Method | LC-MS/MS | LC-MS/MS |
| Chromatographic Column | XTerra MS C18 | Not Specified |
| Mobile Phase | Gradient of 2 mM ammonium acetate with 0.1% formic acid in water and 0.1% formic acid in methanol | Acetonitrile and 5mM ammonium acetate with 0.1% formic acid (45:55 v/v) |
| Flow Rate | 300 μL/min | 0.3 mL/min |
| Linearity Range | 1 - 100 ng/mL[1][2] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] | Not Specified |
| Intra-day Precision (%CV) | Within ±10%[2] | 1.38 – 2.26%[3] |
| Inter-day Precision (%CV) | Within ±10% | 1.32–2.75% |
| Intra-day Accuracy | Within ±10% | 99.77 – 100.80% |
| Inter-day Accuracy | Within ±10% | 99.50 – 102.15% |
| Recovery | >80% | Not Specified |

Table 2: Summary of HPLC-UV Analysis Parameters for Etravirine in Plasma



| Parameter | Method 3: HPLC-UV |
|-----------------------------|--------------------------------|
| Sample Volume | Not Specified |
| Internal Standard | Fenofibrate |
| Extraction Method | Not Specified |
| Analytical Method | HPLC-UV |
| Chromatographic Column | C18 (250 x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Water (85:15 v/v) |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 308 nm |
| Linearity Range | 0.16-0.64 μg/ml |
| Retention Time (Etravirine) | 5.32 (± 0.1) minutes |
| Retention Time (IS) | 3.58 (± 0.1) minutes |

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of Etravirine in rat plasma.

Materials:

- Plasma samples
- Ethyl acetate (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Itraconazole (Internal Standard) stock solution (1 mg/mL)



- Microcentrifuge tubes (2 mL)
- · Pipettes and tips
- Vortex mixer
- Centrifuge
- Sample concentrator (e.g., nitrogen evaporator)

Procedure:

- Prepare an internal standard working solution of 10 ng/mL Itraconazole in ethyl acetate.
- Pipette 100 μL of plasma sample into a 2 mL microcentrifuge tube.
- Add 500 μL of the internal standard working solution to the plasma sample.
- Vortex the mixture for 30 seconds to ensure thorough mixing.
- Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of 50% methanol in water.
- Vortex for 30 seconds.
- Inject 10 μ L of the reconstituted solution onto the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for LC-MS/MS Analysis

Protein precipitation is a simpler and faster method for sample preparation.

Materials:



- Plasma samples
- Acetonitrile (HPLC grade)
- Etravirine-15N2, 13C1 (Internal Standard)
- Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates
- · Pipettes and tips
- Vortex mixer
- Centrifuge or vacuum manifold for plates

Procedure:

- Pipette 100 μL of plasma sample into a microcentrifuge tube or a well of a 96-well plate.
- Add the internal standard.
- Add 300 μL of ice-cold acetonitrile to the plasma sample. The recommended ratio is typically 3:1 (v/v) of acetonitrile to plasma.
- Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
- If using tubes, centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- If using a 96-well plate, apply vacuum to collect the filtrate.
- Carefully transfer the supernatant (or filtrate) to a clean tube or vial.
- The sample is now ready for direct injection into the LC-MS/MS system, or it can be evaporated and reconstituted in the mobile phase if higher concentration is needed.

Mandatory Visualization

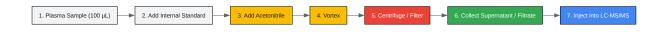
The following diagrams illustrate the experimental workflows described above.





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Caption: Liquid-Liquid Extraction Workflow for Etravirine Analysis.



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